molecular formula C11H12N4O2 B2389157 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide CAS No. 28081-62-1

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide

Cat. No. B2389157
CAS RN: 28081-62-1
M. Wt: 232.243
InChI Key: CLQZAHMWXIRVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide is a chemical compound with the molecular weight of 218.21 . It is a derivative of phthalazine, a class of compounds that contain a phenazine moiety, which is a tricyclic compound that consists of two benzene rings linearly fused to a pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The InChI code for this compound is 1S/C10H10N4O2/c11-13-9(15)6-14-10(16)8-4-2-1-3-7(8)5-12-14/h1-5H,6,11H2,(H,13,15) .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide can be complex and diverse, depending on the conditions and the reactants involved. As mentioned earlier, it can be synthesized from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Future Directions

The future directions for research on 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide could include further exploration of its potential biological activities, such as its anticonvulsant activity . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research.

properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12/h2-5H,6,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQZAHMWXIRVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.